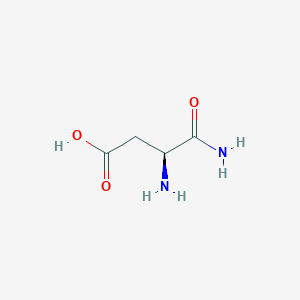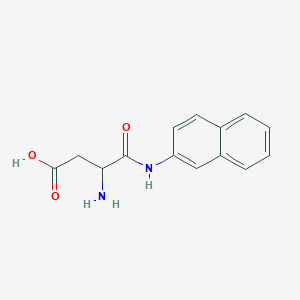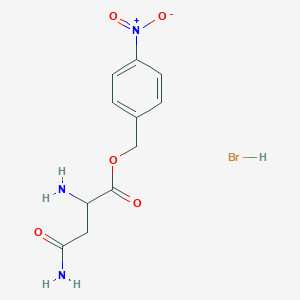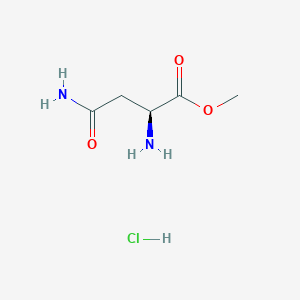
α-甲基-DL-色氨酸
描述
Alpha-Methyl-DL-tryptophan: is a synthetic derivative of the amino acid tryptophan It is known for its unique structural modification, where a methyl group is attached to the alpha carbon of the tryptophan molecule
科学研究应用
Alpha-Methyl-DL-tryptophan has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various tryptophan derivatives and indole-based compounds.
作用机制
Target of Action
Alpha-Methyl-DL-Tryptophan (AMT) primarily targets the ATBo, an amino acid transporter . This transporter’s expression is upregulated in cancer , suggesting that AMT may play a role in cancer biology.
Mode of Action
AMT acts as a blocker of the ATBo transporter . By inhibiting this transporter, AMT can potentially disrupt the normal function of cells where ATBo is overexpressed, such as in cancer cells .
Biochemical Pathways
It is known that tryptophan and its derivatives, including amt, play a crucial role in various biochemical processes . For instance, the indole side chain of tryptophan can bind to positively charged entities through cation–π interaction, which governs the structure and function of biomolecules .
Result of Action
The molecular and cellular effects of AMT’s action are likely related to its inhibition of the ATBo transporter . This could disrupt the normal function of cells where ATBo is overexpressed, potentially leading to cell death in the case of cancer cells .
生化分析
Biochemical Properties
Alpha-Methyl-DL-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is known to block ATBo, an amino acid transporter whose expression is upregulated in cancer . This interaction can influence many biochemical reactions, including protein-mediated phase separation .
Cellular Effects
The effects of Alpha-Methyl-DL-tryptophan on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with the ATBo transporter can affect the transport of other amino acids, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, Alpha-Methyl-DL-tryptophan exerts its effects through various mechanisms. It binds to the ATBo transporter, inhibiting its function . This binding interaction can lead to changes in gene expression and enzyme activity, thereby influencing cellular function .
Metabolic Pathways
Alpha-Methyl-DL-tryptophan is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
Alpha-Methyl-DL-tryptophan is transported and distributed within cells and tissues through its interaction with the ATBo transporter . This interaction can affect its localization or accumulation within cells .
Subcellular Localization
Current knowledge suggests that its interaction with the ATBo transporter could influence its localization to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Alpha-Methyl-DL-tryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of alpha-Methyl-DL-tryptophan may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions: Alpha-Methyl-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring of alpha-Methyl-DL-tryptophan can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which can reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nitro compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with halogen or nitro groups attached to the indole ring.
相似化合物的比较
- 1-Methyl-DL-tryptophan
- 5-Methyl-L-tryptophan
- L-Tryptophan
Comparison: Alpha-Methyl-DL-tryptophan is unique due to the presence of a methyl group at the alpha position, which significantly alters its chemical properties and biological activity compared to other tryptophan derivatives. For instance, 1-Methyl-DL-tryptophan has a methyl group at the nitrogen atom of the indole ring, leading to different interactions with biological targets. Similarly, 5-Methyl-L-tryptophan has a methyl group at the fifth position of the indole ring, resulting in distinct chemical reactivity and biological effects .
属性
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-91-3, 13510-08-2 | |
| Record name | alpha-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Methyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-methyl-DL-tryptophan interact with biological systems and what are its downstream effects?
A1: Alpha-methyl-DL-tryptophan (AMTP) primarily affects tryptophan metabolism and has been shown to stimulate the incorporation of several amino acids (alanine, glutamate, leucine, isoleucine, histidine, threonine, tryptophan) and other metabolites (pyruvate, acetate) into liver glycogen []. This stimulation of hepatic glycogen synthesis is accompanied by an increased oxidation of these substances into carbon dioxide, with the exception of acetate []. AMTP also impacts nitrogen metabolism, leading to increased urea excretion []. These metabolic alterations induced by AMTP are thought to be linked to its ability to increase tryptophan pyrrolase activity, thereby disrupting the balance of amino acids within the body [].
Q2: What is the role of the adrenal glands in the metabolic effects of AMTP?
A2: Research indicates that the presence of adrenal glands is crucial for AMTP's stimulatory effect on the oxidation of certain amino acids, specifically alanine, glutamate, isoleucine, and pyruvate []. While AMTP-stimulated oxidation of leucine and threonine is partially dependent on the adrenal gland, histidine oxidation is increased by AMTP to the same extent in both intact and adrenalectomized rats []. These findings suggest a complex interplay between AMTP, adrenal function, and amino acid metabolism.
Q3: Does AMTP affect protein synthesis?
A3: Yes, studies have shown that AMTP can inhibit hepatic protein synthesis in vivo []. This effect is thought to be related to the compound's broader impact on amino acid metabolism and utilization within the liver.
Q4: Does AMTP interact with enzymes involved in tryptophan metabolism?
A4: Yes, AMTP has been shown to influence the activity of tryptophan 2,3-dioxygenase, a key enzyme in tryptophan catabolism []. Specifically, AMTP acts as an effector that facilitates the binding of L-tryptophan to the catalytic site of the enzyme in the intestine and Pseudomonas species []. This interaction can alter the enzyme's affinity for its substrate and potentially influence the rate of tryptophan degradation.
Q5: Are there any known effects of AMTP on specific tRNA species?
A5: Research has identified that AMTP can influence the abundance and function of certain tRNA molecules []. In Streptomyces antibioticus, AMTP inhibited actinomycin synthesis and reversed the changes in tRNA observed in normally grown cultures []. Notably, a specific glycyl-tRNA species was found to be absent in the tRNA profiles of actinomycin-producing S. antibioticus cells compared to younger cells, and this change was reversed by AMTP treatment []. These findings highlight the potential for AMTP to impact gene expression through its effects on tRNA and translation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


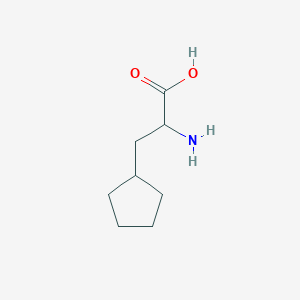
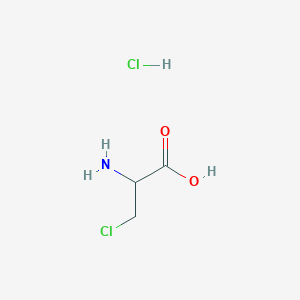

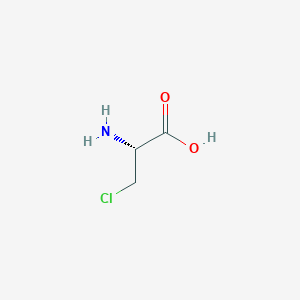

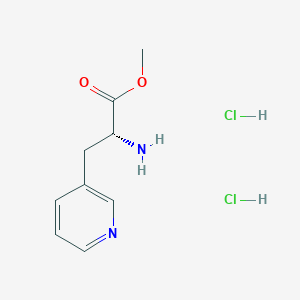
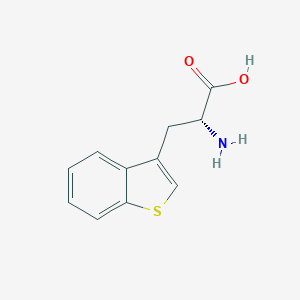
![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)

